![molecular formula C18H20N2O3S B2766216 3,4-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 922005-06-9](/img/structure/B2766216.png)
3,4-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
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Overview
Description
Synthesis Analysis
Synthesis analysis involves a detailed study of the methods used to synthesize the compound. This includes the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis
Molecular structure analysis involves studying the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds, decomposition reactions, and reactions under various conditions .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound. This can include properties such as melting point, boiling point, solubility, stability, reactivity, and spectral properties .Scientific Research Applications
Antitumor Activity
- Novel tetrahydroquinoline derivatives bearing sulfonamide moiety have been synthesized and evaluated for in vitro antitumor activity. Some compounds demonstrated more potent efficacy than Doxorubicin, a reference drug (Alqasoumi et al., 2010).
Synthesis and Biological Applications
- Studies on Lewis Acid-promoted Friedel-Crafts Cyclizations have led to the synthesis of tetrahydroquinolines with potential biological activity. These compounds show promise in the treatment of type-2 diabetes (Bunce, Cain, & Cooper, 2013).
Structural Analysis
- Research on a compound named Gliquidone, which has a similar structure, revealed specific molecular interactions and hydrogen-bond formations (Gelbrich, Haddow, & Griesser, 2011).
Photodynamic Therapy
- New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups showed potential for photodynamic therapy applications in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
- 4-Quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives were synthesized and demonstrated notable antimicrobial activity (Anonymous, 2019).
Drug Design
- Tetrahydroisoquinoline derivatives containing benzenesulfonamide moiety were studied for their role as beta3 adrenergic receptor agonists, showing significant potential for therapeutic applications (Parmee et al., 2000).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in the biological activities of the targets . The interaction often involves binding to the active site of the target, which can inhibit or enhance the target’s function .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways can lead to various downstream effects, such as the inhibition of viral replication, reduction of inflammation, and prevention of cancer cell proliferation .
Result of Action
Based on the known biological activities of indole derivatives, the compound may have potential therapeutic effects in treating various conditions, including viral infections, inflammation, and cancer .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3,4-dimethyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-12-4-7-16(10-13(12)2)24(22,23)19-15-6-8-17-14(11-15)5-9-18(21)20(17)3/h4,6-8,10-11,19H,5,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYDFQFSLGKKID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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